1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- typically involves several steps:
Starting Materials: The synthesis begins with indole and 4-fluorobenzyl chloride.
Reaction Conditions: The indole undergoes alkylation with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production: Industrially, the process can be scaled up using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors in the body.
Industry: It is used in the production of dyes and pigments due to its stable structure and reactivity.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- involves its interaction with various molecular targets:
Molecular Targets: It binds to specific receptors in the body, such as serotonin receptors, which can modulate mood and behavior.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- can be compared with other indole derivatives:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Each of these compounds has unique properties and applications, but the presence of the fluorophenyl group in 1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- makes it particularly interesting for pharmaceutical research due to its enhanced stability and biological activity.
Eigenschaften
CAS-Nummer |
219544-69-1 |
---|---|
Molekularformel |
C18H16FNO2 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
3-[1-[(4-fluorophenyl)methyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H16FNO2/c19-15-8-5-13(6-9-15)11-20-12-14(7-10-18(21)22)16-3-1-2-4-17(16)20/h1-6,8-9,12H,7,10-11H2,(H,21,22) |
InChI-Schlüssel |
USBGHDGXHOHRJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.